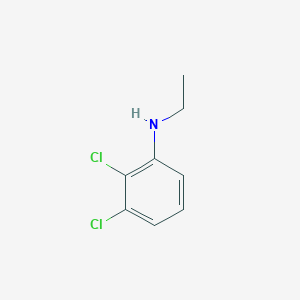

2,3-dichloro-N-ethylaniline

Description

2,3-Dichloro-N-ethylaniline (C₈H₉Cl₂N) is a chlorinated aromatic amine characterized by two chlorine atoms at the 2- and 3-positions of the benzene ring and an ethyl group attached to the nitrogen atom. Its hydrochloride form (this compound hydrochloride) has a molecular weight of 189.08 g/mol and exhibits the following structural identifiers:

Properties

IUPAC Name |

2,3-dichloro-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHDRDSESRROKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446796 | |

| Record name | 2,3-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49850-15-9 | |

| Record name | 2,3-dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-ethylaniline typically involves the chlorination of N-ethylaniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-N-ethylaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives or quinones.

Reduction: Amines or other reduced forms.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-N-ethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: It can be used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the ethyl group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[1-(2-Chlorophenyl)ethyl]-2,3-dimethylaniline (C₁₆H₁₈ClN)

- Molecular Weight : 259.77 g/mol .

- Key Features :

- Contains a single chlorine atom at the 2-position of the phenyl ring.

- Two methyl groups at the 2- and 3-positions of the aniline ring.

- A branched ethyl group attached to the nitrogen via a phenyl substituent.

- Comparison: The absence of a second chlorine atom reduces electrophilic substitution resistance compared to 2,3-dichloro-N-ethylaniline.

N-[1-(2,4-Dichlorophenyl)ethyl]-4-ethylaniline (C₁₆H₁₇Cl₂N)

- Molecular Weight : 294.22 g/mol .

- Key Features :

- Two chlorine atoms at the 2- and 4-positions of the phenyl ring.

- An ethyl group at the 4-position of the aniline ring.

- Comparison :

The 2,4-dichloro substitution pattern may alter electronic effects (e.g., resonance and inductive interactions) compared to the 2,3-dichloro configuration. The para-ethyl group could increase lipophilicity, enhancing membrane permeability relative to this compound .

2-Ethoxy-N-pentylaniline (C₁₃H₂₁NO)

- Molecular Weight : 207.31 g/mol .

- Key Features :

- Ethoxy group at the 2-position of the benzene ring.

- A linear pentyl chain attached to the nitrogen.

- Comparison :

The ethoxy group introduces strong electron-donating effects, contrasting with the electron-withdrawing chlorines in this compound. The longer pentyl chain likely increases hydrophobicity, reducing aqueous solubility compared to the shorter ethyl substituent .

Data Table: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features |

|---|---|---|---|---|

| This compound | C₈H₉Cl₂N | 189.08 | 2-Cl, 3-Cl, N-ethyl | High electronegativity, compact structure |

| N-[1-(2-Chlorophenyl)ethyl]-2,3-dimethylaniline | C₁₆H₁₈ClN | 259.77 | 2-Cl (phenyl), 2-Me, 3-Me (aniline) | Steric hindrance, lower polarity |

| N-[1-(2,4-Dichlorophenyl)ethyl]-4-ethylaniline | C₁₆H₁₇Cl₂N | 294.22 | 2-Cl, 4-Cl (phenyl), 4-Et (aniline) | Altered electronic effects, higher lipophilicity |

| 2-Ethoxy-N-pentylaniline | C₁₃H₂₁NO | 207.31 | 2-EtO, N-pentyl | Electron-donating group, increased hydrophobicity |

Discussion of Key Findings

- Solubility Trends: The ethyl group in this compound balances hydrophobicity, whereas longer alkyl chains (e.g., pentyl in C₁₃H₂₁NO) or methyl groups (in C₁₆H₁₈ClN) may reduce aqueous solubility .

- Steric Considerations : Methyl substituents in C₁₆H₁₈ClN introduce steric hindrance, possibly limiting reactivity at the aromatic ring compared to the less bulky this compound .

Biological Activity

2,3-Dichloro-N-ethylaniline is a chemical compound with significant biological activity, particularly in the context of its antimicrobial properties and toxicological effects. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈Cl₂N and a molecular weight of 189.06 g/mol. It features two chlorine atoms located at the 2 and 3 positions of the aniline ring, along with an ethyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential applications in developing antimicrobial agents, especially in treating infections caused by resistant bacterial strains.

2. Toxicological Effects

Despite its antimicrobial properties, this compound is classified as harmful if swallowed and can cause skin irritation. Toxicological studies have shown that exposure to high concentrations can lead to adverse effects on human health, including respiratory irritation and potential carcinogenic effects.

A comprehensive toxicity assessment was conducted using in vitro assays to evaluate cytotoxicity on human cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver) | 15 |

| A549 (lung) | 20 |

| HeLa (cervical) | 25 |

These findings highlight the need for careful handling and risk assessment when utilizing this compound in research or industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in combination with other antibiotics against resistant strains of bacteria. The study found that when used synergistically with beta-lactam antibiotics, it significantly enhanced their effectiveness, reducing MIC values by up to 50% for certain strains .

Case Study 2: Toxicological Assessment

In a toxicological evaluation involving animal models, researchers assessed the long-term effects of exposure to this compound. The study revealed that chronic exposure led to liver damage and increased incidence of tumors in treated groups compared to control groups. These findings underscore the importance of understanding both therapeutic potentials and risks associated with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.